1-(4-Methylthiazol-5-yl)ethanone

CYP2E1 Cytochrome P450 Enzyme Inhibition

Ensure experimental success with the correct 5-acetyl-4-methylthiazole isomer (1-(4-Methylthiazol-5-yl)ethanone, CAS 38205-55-9). Unlike structural analogs (e.g., 2-yl or 4-yl isomers), ONLY this 4-methyl-5-acetyl substitution pattern delivers validated CYP2E1 inhibition (Ki=0.897 μM) and Nrf2/HO-1 pathway activation. Ideal for SAP/RA/neuroprotection models. Orally bioavailable with proven in vivo efficacy. Specify high-purity ≥95% to avoid confounding impurities. Order the right isomer today.

Molecular Formula C6H7NOS
Molecular Weight 141.19 g/mol
CAS No. 38205-55-9
Cat. No. B1217663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylthiazol-5-yl)ethanone
CAS38205-55-9
Synonyms5-acetyl-4-methylthiazole
Molecular FormulaC6H7NOS
Molecular Weight141.19 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)C
InChIInChI=1S/C6H7NOS/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3
InChIKeyMBLHLRLBSIWLMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylthiazol-5-yl)ethanone (CAS 38205-55-9): Core Structural and Naming Overview for Research Procurement


1-(4-Methylthiazol-5-yl)ethanone (CAS 38205-55-9), also commonly referenced as 5-Acetyl-4-methylthiazole or 4-Methyl-5-acetyl thiazole, is an organic compound belonging to the aryl alkyl ketone class, with a molecular formula of C6H7NOS and a molecular weight of 141.19 g/mol. It is a solid at room temperature and is typically supplied with a minimum purity specification of 95% to 99% [1]. As a key research compound, it is also known by its alias CYP2E1-IN-1 or CYP2E1 inhibitor Q11 due to its primary application as a potent and orally active inhibitor of Cytochrome P450 2E1 (CYP2E1) .

Procurement Risk Alert: Why Unverified 1-(4-Methylthiazol-5-yl)ethanone Analogs Cannot Be Assumed Interchangeable for CYP2E1 Research


The target compound's specific utility is tightly coupled to its precise substitution pattern on the thiazole ring: a methyl group at the 4-position and an acetyl group at the 5-position. Closely related structural isomers, such as 1-(4-Methylthiazol-2-yl)ethanone (CAS 233665-91-3) or 1-(2-Methylthiazol-4-yl)ethanone (CAS 34203-98-8), possess the same molecular formula and weight but differ fundamentally in the position of these key functional groups . This positional isomerism results in a complete absence of validated CYP2E1 inhibitory activity for these analogs . Substituting the target compound with a generic 'methylthiazolyl ethanone' based solely on formula similarity risks experimental failure in any study where CYP2E1 modulation, or downstream Nrf2/HO-1 pathway activation, is the intended mechanism, as the precise geometry is critical for binding within the CYP2E1 active site .

Quantitative Evidence Guide for 1-(4-Methylthiazol-5-yl)ethanone (CYP2E1-IN-1): Verified Metrics vs. In-Class Alternatives


Potency Profile: Validated CYP2E1 Inhibition (Ki, IC50, Kd) Compared to Closely Related Thiazole Isomers

The target compound, as CYP2E1-IN-1, has a verified biochemical profile against CYP2E1 with an inhibition constant (Ki) of 0.897 μM, an IC50 of 1.64 μM, and a dissociation constant (Kd) of 7.02 μM . This multi-parametric inhibition profile is absent for structurally similar thiazole isomers like 1-(4-Methylthiazol-2-yl)ethanone or 1-(2-Methylthiazol-4-yl)ethanone, for which no CYP2E1 inhibitory data exists. The reported values provide a direct quantitative benchmark for researchers.

CYP2E1 Cytochrome P450 Enzyme Inhibition Inflammation

Functional Activity: Mechanism-Based Nrf2/HO-1 Activation and ROS Reduction

CYP2E1-IN-1's functional activity is defined by its activation of the Nrf2/HO-1 signaling pathway, leading to a reduction in reactive oxygen species (ROS) production . This mechanism is directly linked to its anti-inflammatory and antioxidant effects in models of severe acute pancreatitis (SAP). While other CYP2E1 inhibitors exist, the validated link between this specific compound and the Nrf2/HO-1 pathway at the tested concentrations (IC50 ~1.64 μM) provides a crucial differentiator for studies focused on this pathway .

Nrf2 HO-1 Oxidative Stress ROS

In Vivo Efficacy: Pharmacodynamic Effect in Rat Model of Severe Acute Pancreatitis (SAP)

In a collagen-induced arthritis (CIA) rat model, oral administration of CYP2E1-IN-1 resulted in a significant reduction in disease pathology and inflammatory markers. Quantitatively, treatment decreased paw thickness, volume, and arthritis scores. It also reduced serum levels of pro-inflammatory cytokines, including IL-6, TNF-α, and IL-1β, while increasing the level of the antioxidant glutathione (GSH) . This in vivo pharmacodynamic data distinguishes the target compound from related thiazoles that lack any demonstrated systemic efficacy.

In Vivo Pancreatitis Anti-inflammatory Cytokines

Pharmacokinetic Advantage: Orally Bioavailable with Favorable Tissue Distribution Profile

CYP2E1-IN-1 is characterized as an orally active compound. Its pharmacokinetic profile demonstrates high tissue concentrations coupled with low plasma concentrations, a property documented in rodent models . Furthermore, it has been reported to have neuroprotective properties and to produce effects comparable to methylphenidate in a rat model of cerebral infarction, suggesting central nervous system (CNS) penetration [1]. This oral bioavailability and tissue distribution profile differentiates it from many other research-stage CYP inhibitors, which often require parenteral administration or have poor systemic exposure.

Oral Bioavailability Pharmacokinetics Tissue Distribution CNS Penetration

Synthetic Utility: Validated Intermediate for Ecto-5′-Nucleotidase (e5′NT) Inhibitors

Beyond its direct biological activity, 1-(4-Methylthiazol-5-yl)ethanone serves as a crucial synthetic intermediate. It has been successfully used as a starting material to synthesize a novel series of (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives, which were then evaluated as potent ecto-5′-nucleotidase (e5′NT) inhibitors [1]. The derivative (E)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl) thiazol-5-yl)ethanone (3a) exhibited maximum inhibition, with 24-fold higher potency against human e5′NT compared to rat e5′NT [2]. This demonstrates a high-value derivatization pathway not available to isomeric thiazole ethanones.

Organic Synthesis e5′NT Heterocyclic Medicinal Chemistry

Optimal Research and Procurement Scenarios for 1-(4-Methylthiazol-5-yl)ethanone (CYP2E1-IN-1)


In Vivo Studies of Oxidative Stress and Inflammation Requiring an Orally Active CYP2E1 Inhibitor

This compound is the appropriate choice for rodent models of diseases like severe acute pancreatitis (SAP) or rheumatoid arthritis where modulation of the CYP2E1/Nrf2/HO-1 pathway is the primary objective. Its validated oral bioavailability and in vivo efficacy in reducing pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and increasing GSH, as documented in CIA rat models, provide a defined experimental tool that unverified thiazole isomers cannot replace .

Medicinal Chemistry Campaigns Targeting Ecto-5′-Nucleotidase (e5′NT) for Cancer or Inflammation

Procurement of this specific compound is essential for researchers synthesizing hydrazinyl-thiazole derivatives as e5′NT inhibitors. The reported 24-fold selectivity for human over rat e5′NT for the lead derivative (3a) demonstrates the critical role of the 5-acetyl-4-methylthiazole scaffold in achieving potent and selective inhibition, a synthetic path not accessible with the 2-yl or 4-yl thiazole isomers [1].

Pharmacological Studies Investigating CNS Penetration and Neuroprotection

For studies involving cerebral ischemia or neuroprotection, this compound's reported pharmacokinetic profile—specifically high tissue (including CNS) concentrations relative to plasma—makes it a valuable tool. Its documented neuroprotective effects in a rat model of cerebral infarction, comparable to methylphenidate, provide a rationale for its selection over other CYP2E1 inhibitors lacking this reported tissue distribution .

Biochemical Assays Requiring a Validated, High-Purity CYP2E1 Inhibitor Standard

In any in vitro assay requiring precise modulation of CYP2E1 activity, this compound offers a well-defined, multi-parametric inhibition profile (Ki = 0.897 μM, IC50 = 1.64 μM, Kd = 7.02 μM) . The availability of high-purity material (up to 99.95%) from reputable vendors ensures experimental reproducibility and minimizes confounding effects from impurities, a critical factor in biochemical and pharmacological research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methylthiazol-5-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.